tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate is a synthetic organic compound with the molecular formula C18H25N3O2S and a molecular weight of 347.48 g/mol . This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Preparation Methods
The synthesis of tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate involves several steps. One common synthetic route includes the reaction of benzo[d]isothiazole with piperidine derivatives under specific conditions to form the desired product . The reaction typically requires the use of tert-butyl chloroformate and methylamine as reagents, along with appropriate solvents and catalysts to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate
- tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)(methyl)carbamate
- tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate
These compounds share similar structural features but differ in the position of the piperidine ring or the substituents attached to it. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .
Biological Activity
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy.
- Chemical Name : this compound
- CAS Number : 1420954-82-0
- Molecular Formula : C18H25N3O4S
- Molecular Weight : 379.47 g/mol
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It acts as a ligand for serotonin and dopamine receptors, which are crucial in regulating mood and behavior. The presence of the benzo[d]isothiazole moiety is significant as it enhances the binding affinity and selectivity towards these receptors.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antipsychotic Effects : Research indicates that compounds similar to tert-butyl carbamate demonstrate antipsychotic properties by modulating serotonin and dopamine pathways, potentially alleviating symptoms of disorders such as schizophrenia .
- Neuroprotective Properties : Studies suggest that the compound may exert neuroprotective effects, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways, which are often implicated in neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives of benzo[d]isothiazole exhibit antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria.
Case Studies
Several studies have been conducted to assess the biological activity of similar compounds:
- Study on Antipsychotic Activity :
-
Neuroprotective Effects :
- Research highlighted in Pharmacological Reports demonstrated that compounds with similar structures provided significant protection against oxidative stress in neuronal cell lines, suggesting a mechanism that could be applied to neurodegenerative conditions.
- Antimicrobial Testing :
Data Table: Biological Activities
Properties
Molecular Formula |
C18H25N3O2S |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl N-[1-(1,2-benzothiazol-3-yl)piperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)23-17(22)20(4)13-8-7-11-21(12-13)16-14-9-5-6-10-15(14)24-19-16/h5-6,9-10,13H,7-8,11-12H2,1-4H3 |
InChI Key |
XGLMLYWYDCVHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.